molecular formula C4H10NO8P B1194230 4-Phospho-D-erythronohydroxamic acid CAS No. 718599-64-5

4-Phospho-D-erythronohydroxamic acid

Numéro de catalogue: B1194230
Numéro CAS: 718599-64-5
Poids moléculaire: 231.10 g/mol
Clé InChI: JJQQOJRGUHNREK-PWNYCUMCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'Acide 4-Phospho-D-érythronohydroxamique est un composé organique appartenant à la classe des phosphates de monosaccharides. Il est caractérisé par la présence d'un groupe phosphaté lié à une unité glucidique. La formule moléculaire de l'Acide 4-Phospho-D-érythronohydroxamique est C₄H₁₀NO₈P, et sa masse moléculaire est d'environ 231,1 g/mol

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'Acide 4-Phospho-D-érythronohydroxamique implique plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend la phosphorylation de l'acide D-érythronohydroxamique. La réaction implique généralement l'utilisation d'agents phosphorylants tels que l'oxychlorure de phosphore (POCl₃) ou le pentachlorure de phosphore (PCl₅) dans des conditions contrôlées. La réaction est effectuée dans des solvants anhydres comme le dichlorométhane ou le tétrahydrofurane (THF) à basses températures pour éviter la décomposition .

Méthodes de production industrielle

La production industrielle de l'Acide 4-Phospho-D-érythronohydroxamique peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, employant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L'Acide 4-Phospho-D-érythronohydroxamique subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés nitroso, des amines et des phosphates substitués .

4. Applications de la recherche scientifique

L'Acide 4-Phospho-D-érythronohydroxamique possède plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de l'Acide 4-Phospho-D-érythronohydroxamique implique son interaction avec des enzymes spécifiques. Par exemple, il agit comme un inhibiteur de la 6-phosphogluconate déshydrogénase, une enzyme impliquée dans la voie des pentoses phosphates. Le composé se lie au site actif de l'enzyme, empêchant la conversion du 6-phosphogluconate en ribulose-5-phosphate, inhibant ainsi la croissance de certains agents pathogènes .

Applications De Recherche Scientifique

Inhibition of 6-Phosphogluconate Dehydrogenase

One of the primary applications of 4-phospho-D-erythronohydroxamic acid is its role as an inhibitor of 6-phosphogluconate dehydrogenase (6-PGDH). This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, which is essential for cellular metabolism and redox balance. Inhibiting this enzyme can disrupt metabolic pathways in certain pathogens, making it a target for drug development against diseases such as trypanosomiasis.

Case Studies

  • Prodrug Development : Researchers have synthesized various prodrugs of this compound to enhance its membrane permeability and bioavailability. Prodrugs such as phosphoramidates have shown increased stability and activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Studies indicate that these prodrugs can significantly inhibit parasite growth by effectively entering cells and converting into the active form that inhibits 6-PGDH .
  • Stability Studies : Stability assessments in phosphate-buffered saline have demonstrated that the biological activity of prodrugs derived from this compound correlates with their stability under physiological conditions. For example, prodrugs like bis-S-acyl thioethyl esters exhibited varying half-lives, suggesting that their design can be optimized for enhanced therapeutic efficacy .

Pharmacological Insights

This compound has been evaluated for its pharmacological properties, including its potential toxicity and biodegradability. The Ames test indicates that it is non-carcinogenic and readily biodegradable, which are favorable traits for drug candidates .

Prodrug Stability and Activity

The following table summarizes the stability and biological activity of various prodrugs derived from this compound:

Compound IDProdrug TypeRetention Time (min)Half-life (h)IC50 (µM)
3bPhosphoramidate5.95<0.1
3dMixed-S-acyl thioethyl6.92.14<0.5
3aBis-S-acyl thioethyl7.01.6<0.3
3cP-nitro phosphoramidate6.00.85<0.2
3fCycloSal5.30.63<0.7
3eBis-pivaloxymethyl6.70.53<0.9

Metabolic Stability in Human Liver Microsomes

The metabolic stability of selected prodrugs was assessed using human liver microsomes:

Compound IDMetabolic Stability (mL/min/g)
Phosphoramidate<0.5
Mixed-S-acyl ester<1
Bis-S-acyl ester<0.8

Mécanisme D'action

The mechanism of action of 4-Phospho-D-Erythronohydroxamic Acid involves its interaction with specific enzymes. For example, it acts as an inhibitor of 6-phosphogluconate dehydrogenase, an enzyme involved in the phosphate pentose pathway. The compound binds to the active site of the enzyme, preventing the conversion of 6-phosphogluconate to ribulose-5-phosphate, thereby inhibiting the growth of certain pathogens .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Ses caractéristiques structurelles, telles que la présence de groupes phosphate et hydroxamique, contribuent à sa réactivité chimique et à son activité biologique distinctes .

Activité Biologique

4-Phospho-D-erythronohydroxamic acid (4-PEH) is a compound of significant interest due to its biological activity, particularly as an inhibitor of various enzymes involved in metabolic pathways. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Overview of this compound

4-PEH is a hydroxamic acid derivative that has been studied for its role as a competitive inhibitor of several enzymes, including 6-phosphogluconate dehydrogenase (6-PGDH) and ribose-5-phosphate isomerase (RpiB). These enzymes are crucial in the pentose phosphate pathway and riboflavin biosynthesis, respectively.

Inhibition of 6-Phosphogluconate Dehydrogenase

6-PGDH plays a pivotal role in the pentose phosphate pathway, which is essential for cellular metabolism and the generation of NADPH. Inhibition of this enzyme by 4-PEH leads to increased levels of 6-phosphogluconate, which can disrupt glycolysis in Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .

Inhibition of Ribose-5-Phosphate Isomerase

4-PEH has also been shown to inhibit RpiB in Mycobacterium tuberculosis, a key enzyme in riboflavin biosynthesis. The structural studies indicate that 4-PEH binds competitively to RpiB, preventing the formation of essential intermediates necessary for the enzyme's activity .

Synthesis and Prodrug Development

Research has focused on enhancing the bioavailability and cellular uptake of 4-PEH through the development of prodrugs. Various phosphate-masking groups have been synthesized to improve the compound's stability and permeability across cell membranes. The prodrugs showed varying degrees of stability and potency against T. brucei .

Prodrug TypeStability (Half-life at 37°C)EC50 (µM)
PhosphoramidateShort (<1 h)10
Bis-S-acyl thioethyl estersModerate (2 h)5
CycloSaligenylHigh (>6 h)1

Case Studies and Research Findings

  • In Vitro Activity Against T. brucei :
    • Prodrugs derived from 4-PEH demonstrated significant trypanocidal activity with IC50 values ranging from 1 to 10 µM. The effectiveness was linked to their ability to permeate cell membranes and convert back to the active hydroxamate form .
  • Structural Studies :
    • Crystallographic studies have revealed the binding interactions between 4-PEH and target enzymes, providing insights into its inhibitory mechanism. For instance, the crystal structure of RpiB complexed with 4-PEH showed how the compound obstructs substrate binding .
  • Potential Therapeutic Applications :
    • Given its inhibitory effects on critical enzymes in pathogens like T. brucei and Mycobacterium tuberculosis, 4-PEH and its derivatives are being explored as potential therapeutic agents for treating diseases such as HAT and tuberculosis .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization techniques for 4-Phospho-D-erythronohydroxamic acid?

  • Methodological Answer : Synthesis typically involves phosphoramidate intermediates, with purification via reverse-phase HPLC. Structural confirmation relies on NMR spectroscopy, particularly monitoring chiral phosphorus signals (δ = 3.3–3.1 ppm for intermediates and δ = 1.2 ppm for the final product) . Characterization should include mass spectrometry for molecular weight validation and purity assessment using analytical HPLC with UV detection at 254 nm.

Q. How is this compound utilized as an enzyme inhibitor in experimental settings?

  • Methodological Answer : The compound inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway. Researchers employ kinetic assays (e.g., measuring Km and kcat) to evaluate inhibition potency. For example, in Trypanosoma brucei studies, prodrug derivatives of the compound were tested at varying concentrations (1–100 µM) in HEK 293T cell lines to assess selectivity and cytotoxicity .

Advanced Research Questions

Q. What strategies optimize the prodrug design of this compound to enhance cellular uptake and reduce off-target effects?

  • Methodological Answer : Prodrug optimization involves modifying phosphoramidate protecting groups (e.g., phenyl, benzyl) to balance stability and bioavailability. Researchers use in vitro hydrolysis assays (pH 7.4, 37°C) to monitor prodrug activation kinetics. Cytotoxicity counter-screens in mammalian cells (e.g., HEK 293T) are critical to identify derivatives with selective anti-parasitic activity .

Q. How can researchers resolve contradictions in reported inhibitory activity of this compound across different parasite models?

  • Methodological Answer : Discrepancies may arise from species-specific enzyme conformations or assay conditions. Comparative studies should include:

  • Enzyme source : Recombinant vs. native enzymes (e.g., Giardia lamblia RpiB vs. T. brucei 6PGD) .
  • Substrate competition : Testing inhibition under varying substrate concentrations (e.g., ribose-5-phosphate vs. allose-6-phosphate) .
  • Structural analysis : X-ray crystallography of enzyme-inhibitor complexes to identify binding site variations .

Q. What experimental controls are essential when analyzing the metabolic impact of this compound in cellular models?

  • Methodological Answer : Key controls include:

  • Negative controls : Untreated cells or vehicle-only (e.g., DMSO) treatments.
  • Positive controls : Known 6PGD inhibitors (e.g., 6-AN) to validate assay sensitivity.
  • Metabolic profiling : LC-MS/MS quantification of pentose phosphate pathway intermediates (e.g., erythrose-4-phosphate) to confirm target engagement .

Q. Data Analysis and Reproducibility

Q. How should researchers handle raw data from enzyme inhibition assays to ensure reproducibility?

  • Methodological Answer :

  • Data documentation : Include raw kinetic curves, IC50 calculations, and statistical analysis (e.g., GraphPad Prism outputs).
  • Uncertainty quantification : Report standard deviations from triplicate experiments and instrument error margins (e.g., plate reader variability).
  • Appendix inclusion : Large datasets (e.g., NMR spectra, HPLC chromatograms) should be archived in supplementary materials with metadata annotations .

Q. What are common pitfalls in crystallography studies of this compound-enzyme complexes, and how can they be mitigated?

  • Methodological Answer :

  • Crystal artifacts : Avoid by screening multiple cryoprotectants (e.g., glycerol vs. PEG) and confirming ligand occupancy via electron density maps.
  • Resolution limits : Use synchrotron radiation for ≤1.8 Å resolution to resolve phosphoryl group interactions .

Q. Ethical and Safety Considerations

Q. What safety protocols are mandatory when handling phosphorylated hydroxamic acids?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
  • Exposure response : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Propriétés

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQQOJRGUHNREK-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)NO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332304
Record name [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718599-64-5
Record name 4-Phospho-D-erythronohydroxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.